molecular formula C15H13Cl2N3O5S B601285 Cefazedone Impurity 4 CAS No. 70149-63-2

Cefazedone Impurity 4

Cat. No.: B601285
CAS No.: 70149-63-2
M. Wt: 418.3 g/mol
InChI Key: HIOXARKGMQFYCS-QMTHXVAHSA-N
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Description

Cefazedone Impurity 4 is a chemical compound associated with the cephalosporin antibiotic Cefazedone. It is identified by its molecular formula C15H13Cl2N3O5S and has a molecular weight of 418.26 g/mol . This impurity is often studied in the context of pharmaceutical research to understand its properties, potential effects, and to ensure the purity and efficacy of the parent drug, Cefazedone.

Preparation Methods

The synthesis of Cefazedone Impurity 4 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and not always disclosed, general methods include:

Chemical Reactions Analysis

Cefazedone Impurity 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: The reactions are carried out under specific conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cefazedone Impurity 4 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cefazedone Impurity 4 is not as well-studied as the parent compound, Cefazedone. it is believed to interact with similar molecular targets and pathways. Cefazedone, being a cephalosporin antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. This compound may exhibit similar interactions, although its exact molecular targets and pathways require further investigation .

Comparison with Similar Compounds

Cefazedone Impurity 4 can be compared with other impurities and related compounds of Cefazedone:

Each of these impurities has its own significance in pharmaceutical research, contributing to the overall understanding of the parent drug’s purity and safety profile.

Properties

CAS No.

70149-63-2

Molecular Formula

C15H13Cl2N3O5S

Molecular Weight

418.3 g/mol

IUPAC Name

(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H13Cl2N3O5S/c1-6-5-26-14-10(13(23)20(14)11(6)15(24)25)18-9(21)4-19-2-7(16)12(22)8(17)3-19/h2-3,10,14H,4-5H2,1H3,(H,18,21)(H,24,25)/t10-,14-/m1/s1

InChI Key

HIOXARKGMQFYCS-QMTHXVAHSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(3,​5-​dichloro-​4-​oxo-​1(4H)​-​pyridinyl)​acetyl]​amino]​-​3-​methyl-​8-​oxo-​, (6R-​trans)​- (9CI)

Origin of Product

United States

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